Cas no 5309-18-2 (1,7-Dimethoxynaphthalene)

1,7-Dimethoxynaphthalene 化学的及び物理的性質
名前と識別子
-
- 1,7-Dimethoxynaphthalene
- 1,7-dimethoxynaphtalene
- 1,7-Dimethoxy-naphthalin
- dimethoxy-1,7 naphtalene
- Naphthalene,1,7-dimethoxy
- 5309-18-2
- SCHEMBL443625
- NSC-59835
- Naphthalene, 1,7-dimethoxy-
- 1,7-Dimethoxynaphthalene, 97%
- Naphthalene, 1,7-dimethoxy- (8CI)(9CI)
- NSC 59835
- DTXSID30201169
- BS-22677
- CS-0204915
- AKOS015913483
- MFCD00039590
- FT-0635610
- InChI=1/C12H12O2/c1-13-10-7-6-9-4-3-5-12(14-2)11(9)8-10/h3-8H,1-2H
- NSC59835
- Naphthalene, 1,7-dimethoxy-(8CI)(9CI)
- Naphthalene, 1,7-dimethoxy-(8CI)
- DTXCID80123660
- DB-008031
- G77541
-
- MDL: MFCD00039590
- インチ: InChI=1S/C12H12O2/c1-13-10-7-6-9-4-3-5-12(14-2)11(9)8-10/h3-8H,1-2H3
- InChIKey: SNJIXGITYNNHDO-UHFFFAOYSA-N
- ほほえんだ: COC1=CC2=C(C=CC=C2OC)C=C1
計算された属性
- せいみつぶんしりょう: 188.08400
- どういたいしつりょう: 188.084
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 14
- 回転可能化学結合数: 2
- 複雑さ: 181
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 18.5A^2
- 疎水性パラメータ計算基準値(XlogP): 何もない
- ひょうめんでんか: 0
- 互変異性体の数: 何もない
じっけんとくせい
- 色と性状: 未確定
- 密度みつど: 1.132 g/mL at 25 °C(lit.)
- ふってん: 289-290 °C(lit.)
- フラッシュポイント: >230 °F
- 屈折率: n20/D 1.6160(lit.)
- PSA: 18.46000
- LogP: 2.85700
- ようかいせい: 未確定
1,7-Dimethoxynaphthalene セキュリティ情報
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
1,7-Dimethoxynaphthalene 税関データ
- 税関コード:2909309090
- 税関データ:
中国税関コード:
2909309090概要:
2909309090他の芳香族エーテル及びそのハロゲン化誘導体/スルホン化/硝化誘導体(亜硝化誘導体を含む)。規制条件:nothing.VAT:17.0%.税金還付率:9.0%。最恵国関税:5.5%.一般関税:30.0%
申告要素:
製品名, 成分含有量、
要約:
2909309090その他の芳香族エーテル及びそのハロゲン化、スルホン化、硝化又は亜硝化誘導体付加価値税:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:5.5% General tariff:30.0%
1,7-Dimethoxynaphthalene 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM140865-5g |
1,7-dimethoxynaphthalene |
5309-18-2 | 98% | 5g |
$*** | 2023-05-30 | |
Alichem | A219000143-500mg |
1,7-Dimethoxynaphthalene |
5309-18-2 | 98% | 500mg |
$1058.40 | 2023-09-01 | |
TRC | D267160-1g |
1,7-Dimethoxynaphthalene |
5309-18-2 | 1g |
$ 45.00 | 2022-06-05 | ||
Chemenu | CM140865-5g |
1,7-dimethoxynaphthalene |
5309-18-2 | 98% | 5g |
$215 | 2021-08-05 | |
abcr | AB240082-1 g |
1,7-Dimethoxynaphthalene |
5309-18-2 | 1g |
€110.00 | 2023-04-27 | ||
Alichem | A219000143-250mg |
1,7-Dimethoxynaphthalene |
5309-18-2 | 98% | 250mg |
$707.20 | 2023-09-01 | |
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 575585-5G |
1,7-Dimethoxynaphthalene |
5309-18-2 | 97% | 5G |
¥1209.55 | 2022-02-24 | |
abcr | AB240082-5 g |
1,7-Dimethoxynaphthalene |
5309-18-2 | 5g |
€254.50 | 2023-04-27 | ||
1PlusChem | 1P003E8B-100mg |
1,7-Dimethoxynaphthalene |
5309-18-2 | 97% | 100mg |
$28.00 | 2024-04-30 | |
A2B Chem LLC | AB57611-5g |
1,7-Dimethoxynaphthalene |
5309-18-2 | 97% | 5g |
$97.00 | 2024-04-19 |
1,7-Dimethoxynaphthalene 関連文献
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1. Some reactions of dimethoxynaphthalenes. Part II. The orientation of naphthalene derivatives by nuclear magnetic resonance spectrometryF. Bell,K. R. Buck J. Chem. Soc. C 1966 904
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Lu-Qiong Huo,Xin-Hao Wang,Zhenguo Zhang,Zhenhua Jia,Xiao-Shui Peng,Henry N. C. Wong Chem. Sci. 2023 14 1342
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G. Read,A. Rashid,L. C. Vining J. Chem. Soc. C 1969 2059
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4. 886. Some reactions of dimethoxynaphthalenesF. Bell,K. R. Buck J. Chem. Soc. 1963 4626
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P. A. Robins,James Walker J. Chem. Soc. 1958 409
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J. M. Hook,L. N. Mander Nat. Prod. Rep. 1986 3 35
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7. 208. The Stobbne condensation. Part I. The cyclisation of methyl hydrogen cis-γ-o-methoxyphenyl- and Methyl Hydrogen cis-γ-p-methoxyphenyl-itaconate to the corresponding naphthalene derivativesA. M. El-Abbady,Lanson S. El-Assal J. Chem. Soc. 1959 1024
1,7-Dimethoxynaphthaleneに関する追加情報
1,7-Dimethoxynaphthalene: A Comprehensive Overview
1,7-Dimethoxynaphthalene (CAS No. 5309-18-2) is a versatile organic compound that has garnered significant attention in various fields of chemistry and materials science. This compound, characterized by its naphthalene backbone with methoxy groups at the 1 and 7 positions, exhibits unique physical and chemical properties that make it valuable for both academic research and industrial applications. Recent advancements in synthetic methodologies and its application in cutting-edge technologies have further solidified its importance in the scientific community.
The synthesis of 1,7-Dimethoxynaphthalene has been a focal point of research due to its structural complexity and functional group reactivity. Traditional methods often involve multi-step processes, including Friedel-Crafts alkylation or oxidation reactions, which can be challenging due to the steric hindrance posed by the methoxy groups. However, recent studies have explored more efficient routes, such as microwave-assisted synthesis and catalytic cross-coupling reactions, which not only improve yield but also reduce reaction times. These innovations have made 1,7-Dimethoxynaphthalene more accessible for large-scale production and research purposes.
One of the most notable applications of 1,7-Dimethoxynaphthalene lies in its use as a precursor in the synthesis of advanced materials. For instance, it has been employed in the development of novel organic semiconductors for flexible electronics. The compound's ability to form stable charge transport layers has been extensively studied, with recent findings highlighting its potential in enhancing the efficiency of organic photovoltaic devices. Additionally, 1,7-Dimethoxynaphthalene derivatives have shown promise in the field of optoelectronics, particularly in the design of light-emitting diodes (LEDs) with improved color purity and brightness.
The chemical stability and reactivity of 1,7-Dimethoxynaphthalene also make it an attractive candidate for pharmaceutical research. Its methoxy groups contribute to enhanced solubility and bioavailability, which are critical factors in drug design. Recent studies have explored its potential as a scaffold for developing anti-inflammatory agents and anticancer drugs. For example, derivatives of 1,7-Dimethoxynaphthalene have demonstrated selective cytotoxicity against cancer cells while showing minimal toxicity to healthy cells, making them promising candidates for further preclinical testing.
In terms of environmental applications, 1,7-Dimethoxynaphthalene has been investigated for its role in pollution control technologies. Its ability to act as a catalyst in the degradation of persistent organic pollutants (POPs) under UV light has been a subject of recent research. This property could pave the way for innovative solutions in waste water treatment and air purification systems.
Looking ahead, the continued exploration of 1,7-Dimethoxynaphthalene is expected to unlock even more potential applications across diverse industries. Its structural versatility and functional group reactivity provide a robust foundation for further innovation. As researchers delve deeper into its properties and develop new synthetic pathways, 1,7-Dimethoxynaphthalene is poised to play an increasingly significant role in advancing both scientific knowledge and technological progress.
5309-18-2 (1,7-Dimethoxynaphthalene) 関連製品
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